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Introduction

o-Hydroxydibenzoylmethane, also known as 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione,
IS a phenolic compound belonging to the dibenzoylmethane class of molecules.[1][2][3][4]
These compounds are of significant interest in medicinal chemistry and drug development due
to their structural similarity to the core of curcuminoids and their potential as precursors in the
synthesis of flavonoids. This technical guide provides a comprehensive overview of the
available spectroscopic data for o-hydroxydibenzoylmethane, details on experimental protocols
for its characterization, and a proposed mechanism of action based on its anticipated
antioxidant properties.

Physicochemical Properties

o-Hydroxydibenzoylmethane is a yellow crystalline powder.[4] A summary of its key
physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of o-Hydroxydibenzoylmethane
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Property Value Source
Molecular Formula C15H1203 [2][3]
Molecular Weight 240.25 g/mol

CAS Number 1469-94-9 [2][3]
Melting Point 120-122 °C [3]

Spectroscopic Data

The structural elucidation of o-hydroxydibenzoylmethane relies on a combination of
spectroscopic techniques. While a complete, published, and unequivocally assigned dataset is
not readily available in the reviewed literature, this section compiles the existing data and

provides a representative overview.

Infrared (IR) Spectroscopy

The infrared spectrum of o-hydroxydibenzoylmethane provides key information about its
functional groups. The NIST WebBook provides a gas-phase IR spectrum which is consistent
with the expected structure.[2] Key absorptions are expected for the hydroxyl (O-H), carbonyl
(C=0), and aromatic (C=C) groups.

Table 2: Expected Infrared Absorption Bands for o-Hydroxydibenzoylmethane

. Expected Wavenumber o
Functional Group ( 1 Description
cm-

Intramolecular hydrogen

Phenolic O-H ~3400-3200 (broad) bonding

C-H (aromatic) ~3100-3000 Aromatic ring C-H stretching
C=0 (conjugated ketone) ~1680-1640 Carbonyl stretching

C=C (aromatic) ~1600-1450 Aromatic ring stretching

Mass Spectrometry (MS)

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://webbook.nist.gov/cgi/cbook.cgi?ID=C1469949&Mask=200
https://www.chemsrc.com/en/cas/1469-94-9_756326.html
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1469949&Mask=200
https://www.chemsrc.com/en/cas/1469-94-9_756326.html
https://www.chemsrc.com/en/cas/1469-94-9_756326.html
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1469949&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The mass spectrum of o-hydroxydibenzoylmethane confirms its molecular weight. The NIST
WebBook provides an electron ionization (El) mass spectrum.[2]

Table 3: Mass Spectrometry Data for o-Hydroxydibenzoylmethane

m/z Interpretation

240 Molecular ion [M]*

121 Fragment corresponding to [CeHsCO]*
105 Fragment corresponding to [CeHsCO]*
93 Fragment corresponding to [HOCsHs]*
77 Fragment corresponding to [CeHs]™*

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed *H and 3C NMR data for o-hydroxydibenzoylmethane are not readily available in the
cited literature. However, based on the structure, the expected chemical shifts can be
predicted. The molecule exists in tautomeric equilibrium between the diketone and enol forms,
which will influence the observed spectra. The enol form is often stabilized by intramolecular
hydrogen bonding.

Table 4: Predicted *H NMR Chemical Shifts for o-Hydroxydibenzoylmethane (in CDCIs)

Predicted Chemical Shift

Proton Multiplicity
(5, ppm)

Phenolic OH 12.0-13.0 s (broad)

Enolic OH 15.0-17.0 s (broad)

Aromatic CH 6.8-8.2 m

Methylene CH:2 ~4.0 s

Methine CH (enol) ~6.5 S
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Table 5: Predicted 3C NMR Chemical Shifts for o-Hydroxydibenzoylmethane (in CDCIs)

Carbon Predicted Chemical Shift (6, ppm)
C=0 (ketone) 190 - 200

C=0 (enol) 180 - 190

C (aromatic, C-0) 155 - 165

C (aromaitic) 115 - 140

CHz (methylene) 40 - 50

CH (enol) 90 - 100

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of o-hydroxydibenzoylmethane is expected to show absorptions
characteristic of its extended conjugated system. Specific absorption maxima (Amax) are
dependent on the solvent used. While specific data for this compound is not available in the
reviewed literature, related chalcones and dibenzoylmethane derivatives typically exhibit strong
absorption bands in the UVA and UVB regions.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

Synthesis of o-Hydroxydibenzoylmethane

A common method for the synthesis of o-hydroxydibenzoylmethane is the Baker-Venkataraman
rearrangement of 2-benzoyloxyacetophenone.[5]

e Preparation of 2-Benzoyloxyacetophenone: 2-Hydroxyacetophenone is reacted with benzoyl
chloride in the presence of a base like pyridine.

o Rearrangement: The resulting 2-benzoyloxyacetophenone is treated with a strong base,
such as potassium hydroxide in pyridine, to induce the rearrangement to o-
hydroxydibenzoylmethane.
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o Workup: The reaction mixture is then acidified to precipitate the product, which can be
collected by filtration and purified by recrystallization, typically from ethanol.[5]

A general workflow for the synthesis is depicted below.
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Synthesis of o-Hydroxydibenzoylmethane

Step 1: Esterification

[Z-Hydroxyacetophenona (Benzoyl Chloride)

Reaction Mixture 1

Step 2: Baker-Venkataraman Rearrangement

Potassium Hydroxide
Reaction Mixture 2

G-Hydroxydibenzoylmethane Potassium Sala

(Z-Benzoyloxyacetophenona

Acidification

Step 3: Acidification and‘ 'Purification

Crude Product

Recrystallization

Click to download full resolution via product page

A flowchart of the synthesis of o-hydroxydibenzoylmethane.
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Spectroscopic Analysis

* NMR Spectroscopy: *H and 3C NMR spectra would be recorded on a spectrometer
operating at a field strength of 300-500 MHz for *H. Samples would be dissolved in a
deuterated solvent such as chloroform-d (CDCIs) or dimethyl sulfoxide-deé (DMSO-de).
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as
an internal standard.

» IR Spectroscopy: Infrared spectra would be obtained using a Fourier Transform Infrared
(FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated
Total Reflectance (ATR) accessory.

o Mass Spectrometry: Mass spectra would be acquired using a mass spectrometer with an
electron ionization (EIl) source. The sample is introduced, ionized, and the mass-to-charge
ratio of the resulting ions is measured.

o UV-Vis Spectroscopy: UV-Vis absorption spectra would be recorded using a dual-beam UV-
Vis spectrophotometer. The sample would be dissolved in a suitable UV-transparent solvent
(e.g., ethanol, methanol, or acetonitrile) and the absorbance measured over a range of
wavelengths (typically 200-800 nm).

Proposed Mechanism of Action: Antioxidant Activity

While specific signaling pathways for o-hydroxydibenzoylmethane have not been detailed in
the reviewed literature, compounds with similar phenolic and 3-diketone structures are known
to possess antioxidant properties. A plausible mechanism of action is through the activation of
the NRF2/ARE signaling pathway, a key regulator of cellular antioxidant responses.[6][7][8]

Under normal conditions, the transcription factor NRF2 is kept in the cytoplasm by its inhibitor,
KEAP1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic
compounds, KEAP1 is modified, leading to the release and stabilization of NRF2. NRF2 then
translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the
promoter region of various antioxidant genes. This leads to the transcription and translation of a
battery of cytoprotective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone
oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). These enzymes help to
neutralize reactive oxygen species (ROS) and protect the cell from oxidative damage.
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Proposed Antioxidant Mechanism of o-Hydroxydibenzoylmethane
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Proposed NRF2/ARE signaling pathway activation.
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Conclusion

o-Hydroxydibenzoylmethane is a compound with significant potential in synthetic and medicinal
chemistry. This guide has summarized the currently available spectroscopic data and provided
standardized protocols for its characterization. While detailed NMR and UV-Vis data are yet to
be comprehensively published, the provided information serves as a valuable resource for
researchers. The proposed antioxidant mechanism via the NRF2/ARE pathway, based on the
activity of structurally related compounds, offers a starting point for further investigation into the
biological activities of o-hydroxydibenzoylmethane. Further research is warranted to fully
elucidate its spectroscopic properties and explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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